3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl
CAS No.:
Cat. No.: VC13747425
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70 g/mol
* For research use only. Not for human or veterinary use.
![3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl -](/images/structure/VC13747425.png)
Specification
Molecular Formula | C11H16ClNO2 |
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Molecular Weight | 229.70 g/mol |
IUPAC Name | 3-(oxan-4-yloxy)aniline;hydrochloride |
Standard InChI | InChI=1S/C11H15NO2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10H,4-7,12H2;1H |
Standard InChI Key | XTXXZSWHAGHWFU-UHFFFAOYSA-N |
SMILES | C1COCCC1OC2=CC=CC(=C2)N.Cl |
Canonical SMILES | C1COCCC1OC2=CC=CC(=C2)N.Cl |
Introduction
Chemical Identity and Structural Overview
3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine hydrochloride (CAS 929194-97-8) is a substituted aniline derivative featuring a tetrahydro-2H-pyran-4-yloxy group at the 3-position of the benzene ring, with a hydrochloride salt counterion. Its molecular formula is C₁₁H₁₆ClNO₂, and it has a molecular weight of 229.70 g/mol . The compound’s structural features include:
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Aromatic amine core: The aniline group enables participation in electrophilic substitution and coupling reactions.
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Ether linkage: The tetrahydro-2H-pyran-4-yloxy substituent enhances solubility and modulates steric and electronic properties.
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Hydrochloride salt: Improves stability and crystallinity for handling in synthetic applications.
Table 1: Key Physicochemical Properties
Synthesis and Industrial Preparation
The compound is synthesized via nucleophilic substitution or reductive amination strategies. A representative route involves:
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Etherification: Reaction of 3-aminophenol with tetrahydro-2H-pyran-4-ol in the presence of a base (e.g., NaH) in THF at low temperatures .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Industrial-scale production optimizes yield and purity through continuous flow reactors and chromatographic purification. Key challenges include controlling regioselectivity and minimizing byproducts during etherification.
Chemical Reactivity and Applications
Reactivity Profile
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Nucleophilic Aromatic Substitution: The amine group participates in diazotization and coupling reactions.
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Electrophilic Attack: The electron-rich benzene ring undergoes halogenation or nitration under controlled conditions .
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Salt Metathesis: The hydrochloride counterion can be exchanged for other anions (e.g., sulfate) for specific applications .
Pharmaceutical Applications
The compound serves as a critical intermediate in synthesizing Venetoclax, a BCL-2 inhibitor used in treating chronic lymphocytic leukemia . Its role includes:
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Sulfonamide Formation: Reacting with sulfonyl chlorides to generate sulfonamide derivatives .
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Reductive Amination: Coupling with aldehydes/ketones to produce secondary amines for kinase inhibitors .
Table 2: Key Pharmaceutical Derivatives
Derivative | Target Application | Reference |
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Venetoclax Intermediate | BCL-2 inhibition in leukemia | |
Kinase Inhibitor Precursor | BTK, PI3K, and JAK-2 modulation |
Recent Research and Future Directions
Emerging Applications
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